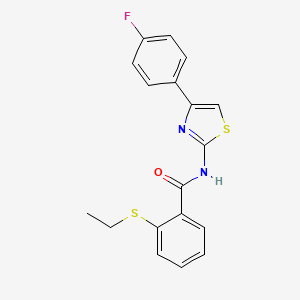

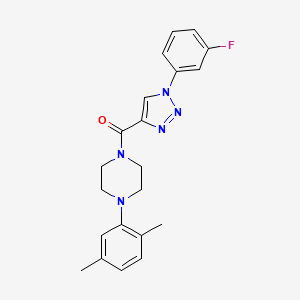

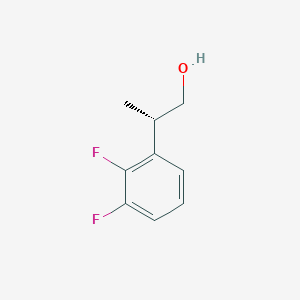

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of molecules known as thiazol-2-ylcarbamates . Thiazol-2-ylcarbamates are a type of carbamate derivatives that contain a thiazole ring, which is a bicyclic ring system with electron-rich sulfur and nitrogen atoms . These compounds have been synthesized and evaluated for various pharmacological activities, such as anticonvulsant , antimicrobial , and antitumor activities .

Synthesis Analysis

The synthesis of thiazol-2-ylcarbamates involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of substituted benzo[d]thiazol-2-ylcarbamates were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structures of the synthesized compounds were confirmed based on their physical and spectral data .Molecular Structure Analysis

The molecular structure of thiazol-2-ylcarbamates, such as this compound, can be confirmed by their physicochemical properties and spectroanalytical data . For instance, the solid-state spectra of these compounds reveal characteristic aromatic stretch and N–H stretch .Chemical Reactions Analysis

Thiazol-2-ylcarbamates undergo various chemical reactions during their synthesis . For instance, the intermediate compounds obtained from the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

Thiazol-2-ylcarbamates, including this compound, are high melting solids . These compounds are found to be soluble in DMSO .Scientific Research Applications

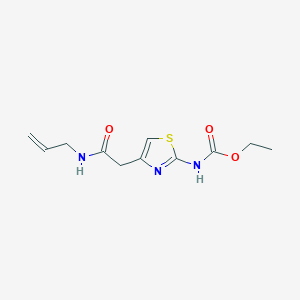

Chemical Transformations and Synthesis Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, derived from Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate, is used to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates. These transformations are significant for developing novel compounds with potential applications in medicinal chemistry (Albreht et al., 2009).

Synthesis of Novel Compounds Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates are synthesized using reactions with 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles and ethyl chlorocarbamate. This synthesis, under liquid-liquid phase transfer catalysis, indicates its utility in creating new carbamate derivatives with possible pharmacological importance (Chai Lan-qin & Wang Xi-cun, 2004).

Electrochemical and Electrochromic Properties In the field of organic electronics, derivatives of this compound, like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, demonstrate good electrochemical activity. These derivatives show potential in developing materials with specific optical and electronic properties, useful in applications like smart windows and display technologies (Bin Hu et al., 2013).

Microbiological Evaluation In microbiological research, compounds like 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, synthesized from related carbamates, exhibit moderate antimicrobial activity. Such studies are crucial for discovering new antibacterial agents (S. Govori, Sabrie Spahiu, & Arben Haziri, 2014).

Anticancer Agent Synthesis Ethyl 2-((9H-purin-6-ylthio) carbonothioyloxy) ethyl 1, 3-dioxoisoindolin-2 yl carbamodithioate and 2 – oxo -2 (thiazol-2-ylamino) ethyl 1, 3 dioxoisoindolin-2-ylcarbamodithioate are synthesized from conjugation of 6-mercataptopurine or 2-aminothiazole with N-aminophthalimide using a dithiocarbamate spacer. These synthesized compounds have potential as anticancer agents (Shams A. Nadhum & M. H. Mohammed, 2020).

Future Directions

Given the significant activity of thiazol-2-ylcarbamates in various models, these compounds hold promise for the development as potential therapeutic agents after further optimization . Future research could focus on exploring their potential in other therapeutic areas, improving their pharmacological profile, and minimizing any potential side effects.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to interact with various targets like map kinase-activated protein kinase 2 .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects . These effects are often associated with the inhibition of key enzymes or proteins, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity .

Biochemical Pathways

For instance, some thiazole derivatives have shown to inhibit the COX pathway, which plays a crucial role in inflammation .

Result of Action

Related thiazole derivatives have demonstrated various biological effects, such as anti-inflammatory activity, potentially through the inhibition of cox enzymes .

properties

IUPAC Name |

ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFGUSNSWLZZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2847786.png)

![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2847791.png)

![2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol](/img/structure/B2847792.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)